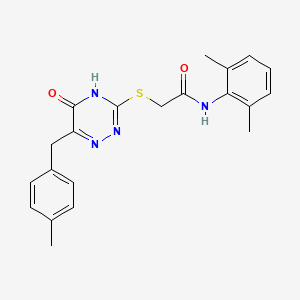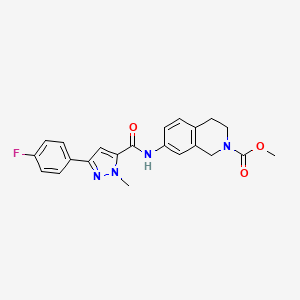
methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorophenyl group, and a dihydroisoquinoline group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, fluorophenyl group, and dihydroisoquinoline group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.Applications De Recherche Scientifique
Spectral Properties and Biomedical Applications
Spectral Properties and Biomedical Uses
A study highlighted the spectral properties of certain compounds including dimethylamino derivatives and their potential as fluorescent markers for biomedical applications due to their bright fluorescence in solutions and solid states. This suggests that derivatives of the queried compound could have applications in medical imaging or as markers in biological research (Galunov et al., 2003).
Synthesis and Structural Studies
Heterocyclic Synthesis
Research has been conducted on the synthesis of pyrazolo[3,4-c]quinoline derivatives, demonstrating the chemical versatility and potential for generating diverse heterocyclic compounds from similar structures, which might be pertinent to the development of new therapeutic agents or materials (Nagarajan & Shah, 1992).
Characterization and Biological Evaluation
A study described the synthesis and biological evaluation of compounds with a polyhydroquinoline core, highlighting their antibacterial, antitubercular, and antimalarial activities. This indicates the potential pharmaceutical applications of compounds structurally related to the queried molecule (Sapariya et al., 2017).
Anticancer Activities
Anticancer Activity of Pyrano[2,3-d][1,2,3]triazine Derivatives
A research focus has been on synthesizing and evaluating the anticancer activities of newly synthesized derivatives, with some compounds showing potential as liver cancer cell line inhibitors. This suggests the importance of structural modifications in enhancing biological activities (Ouf et al., 2014).
Antibacterial and Antimicrobial Properties
Synthesis and Antimicrobial Activities
Various studies have synthesized and evaluated the antimicrobial and antibacterial activities of quinolone and pyrazole derivatives. These studies indicate the potential of these compounds in addressing bacterial infections, highlighting the broad spectrum of biological activities associated with these chemical structures (Ziegler et al., 1988), (Cooper et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-26-20(12-19(25-26)15-3-6-17(23)7-4-15)21(28)24-18-8-5-14-9-10-27(22(29)30-2)13-16(14)11-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWTXKXCPHWAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine](/img/structure/B2450239.png)
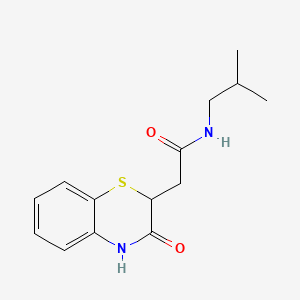
![4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2450241.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2450242.png)
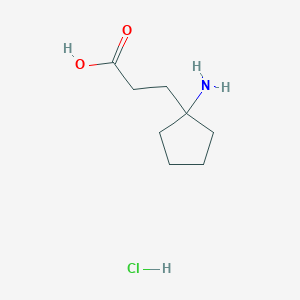
![methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B2450247.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B2450248.png)
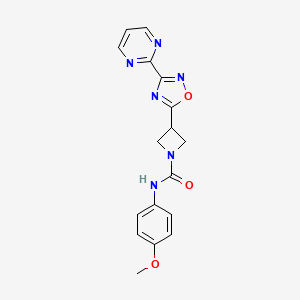
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450253.png)
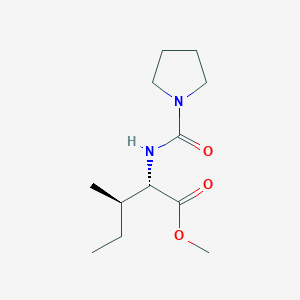
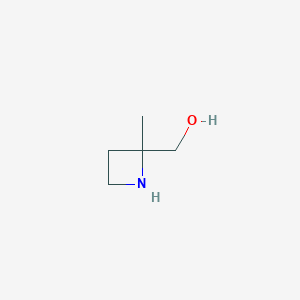
![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2450258.png)
![Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate](/img/structure/B2450260.png)
